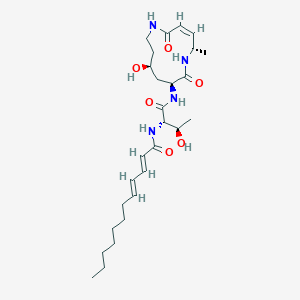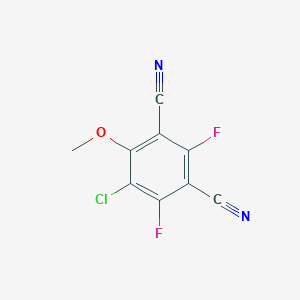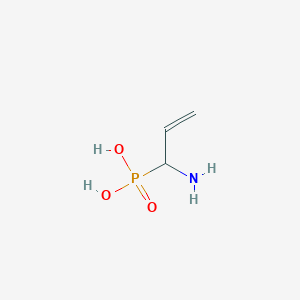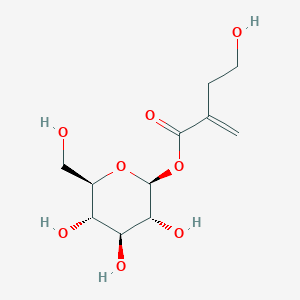![molecular formula C8H6FNO2 B034776 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 103361-99-5](/img/structure/B34776.png)
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
概要
説明
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a benzoxazine core with a fluorine atom at the 7th position
科学的研究の応用
7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol derivatives with fluoro-substituted carboxylic acids or their derivatives. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions may result in the replacement of the fluorine atom with other functional groups.
類似化合物との比較
2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the fluorine substitution, which may result in different chemical and biological properties.
7-Chloro-2H-benzo[b][1,4]oxazin-3(4H)-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and applications.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one:
Uniqueness: The presence of the fluorine atom in 7-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated counterparts.
特性
IUPAC Name |
7-fluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRXHEOGQVPEBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547845 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103361-99-5 | |
| Record name | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is a significant compound in agricultural research due to its potential as a herbicide. It serves as a key intermediate in the synthesis of flumioxazin, a commercially available herbicide. [, , ]. Studies have investigated its phytotoxic effects on various plant species, including wheat and its common weeds. []
A: This compound can be efficiently synthesized through catalytic hydrogenation of 7-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-one using Raney Nickel as a catalyst. [] Alternatively, it can be produced by catalytic hydrogenation of methyl 2-(5-fluoro-2-nitrophenoxy) acetate, also using Raney Nickel as a catalyst. []
A: Research indicates that a reaction temperature of 70°C, a reaction time of 4 hours, a catalyst amount of 5% (w/w) relative to the starting material, a hydrogen pressure of 5 MPa, and methanol as a solvent (1000 mL/mol of starting material) are the optimal conditions for this synthesis. []
A: Yes, studies have shown that both the Raney Nickel catalyst and the methanol solvent can be reused multiple times (up to four times) without negatively impacting the yield or purity of the final product. []
A: The structure of 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one is confirmed through a combination of analytical techniques. These include elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR). []
A: Yes, a quantitative analytical method utilizing reversed-phase high-performance liquid chromatography (HPLC) has been developed for 6-amino-7-fluoro-2H-1,4-benzoxazin-3(4H)-one. This method uses methanol as the solvent, a methanol-water (65:35, v/v) mixture as the mobile phase, and an ODS column with UV detection. []
A: Yes, research has explored the impact of aromatic ring functionalization on the herbicidal activity of benzoxazinones, including 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one. Studies suggest that halogenation at the C-6 position and fluorination at the C-7 position significantly enhance phytotoxicity. Molecular volume and dipole moment appear to be crucial factors influencing their activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ACETAMIDE,N-[1,2,3,4,8,9-HEXAHYDRO-6-HYDROXY-1,3-DIMETHYL-2,4,8-TRIOXO-9-BENZYLPYRIMIDO[2,1-F]PURIN-7-YL]-](/img/structure/B34693.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
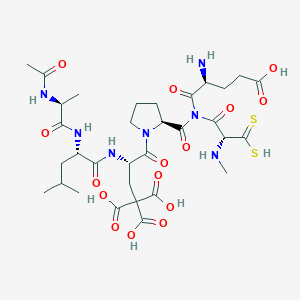

![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)


